3-(5-iodo-1H-pyrazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-iodo-1H-pyrazol-1-yl)propanoic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with an iodine atom at the 5-position and a propanoic acid group at the 3-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex heterocyclic systems.
Future Directions
The future directions for “3-(5-iodo-1H-pyrazol-1-yl)propanoic acid” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential biological activities. Given the broad range of activities exhibited by pyrazole compounds , there may be potential for the development of new drugs or therapeutic agents.
Mechanism of Action
Target of Action
It is known that pyrazole derivatives have a broad range of biological activities and can interact with various targets . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the broad range of biological activities of pyrazole derivatives, it can be inferred that multiple pathways could be affected .
Result of Action
Related compounds have shown potent antileishmanial and antimalarial activities . This suggests that 3-(5-iodo-1H-pyrazol-1-yl)propanoic acid might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-iodo-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Iodination: The pyrazole ring is then iodinated at the 5-position using iodine or an iodine-containing reagent under suitable conditions.
Introduction of the Propanoic Acid Group: This can be done via a nucleophilic substitution reaction where a propanoic acid derivative is introduced to the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-iodo-1H-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the pyrazole ring or the propanoic acid group.
Coupling Reactions: The compound can participate in coupling reactions, forming more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be formed.
Oxidation Products: Oxidized derivatives of the pyrazole ring or the propanoic acid group.
Reduction Products: Reduced forms of the pyrazole ring or the propanoic acid group.
Scientific Research Applications
3-(5-iodo-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(5-bromo-1H-pyrazol-1-yl)propanoic acid: Similar structure but with a bromine atom instead of iodine.
3-(5-chloro-1H-pyrazol-1-yl)propanoic acid: Similar structure but with a chlorine atom instead of iodine.
3-(5-fluoro-1H-pyrazol-1-yl)propanoic acid: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 3-(5-iodo-1H-pyrazol-1-yl)propanoic acid imparts unique reactivity and biological properties compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s interaction with molecular targets, potentially enhancing its biological activity.
Properties
IUPAC Name |
3-(5-iodopyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c7-5-1-3-8-9(5)4-2-6(10)11/h1,3H,2,4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFYXTGCTJMJIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCC(=O)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.